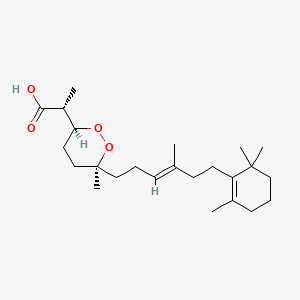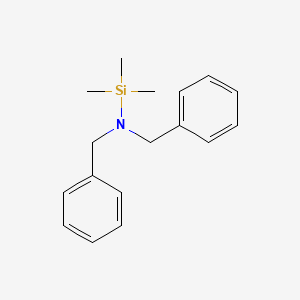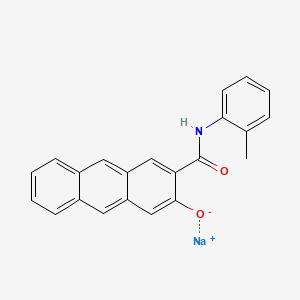![molecular formula C12H16ClN B14464436 2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine CAS No. 66162-69-4](/img/structure/B14464436.png)
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a chlorophenyl group attached to a methylpyrrolidine ring
Méthodes De Préparation
The synthesis of 2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields and purity.
Analyse Des Réactions Chimiques
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects for neurological conditions.
Comparaison Avec Des Composés Similaires
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methyl]-1-ethylpyrrolidine: This compound has an ethyl group instead of a methyl group attached to the pyrrolidine ring, which may result in different chemical and biological properties.
2-[(2-Chlorophenyl)methyl]-1-methylpiperidine:
Propriétés
Numéro CAS |
66162-69-4 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-14-8-4-6-11(14)9-10-5-2-3-7-12(10)13/h2-3,5,7,11H,4,6,8-9H2,1H3 |
Clé InChI |
YGWNSMNBSSEOTC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


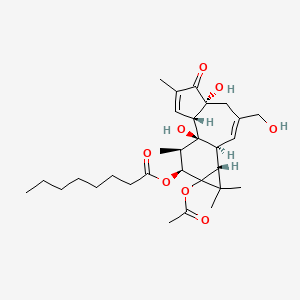
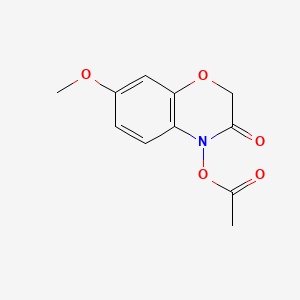
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)

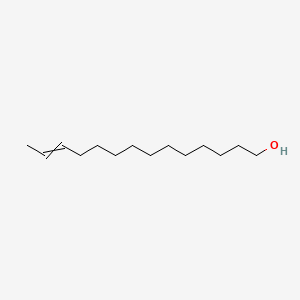
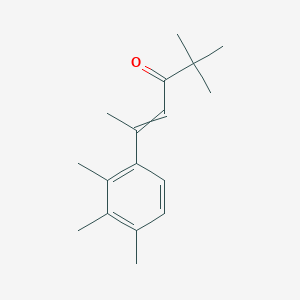
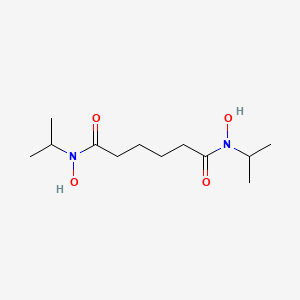

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)
